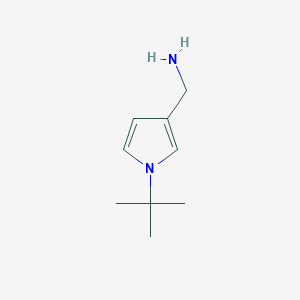
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a tert-butyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine typically involves the reaction of tert-butylamine with a suitable pyrrole derivative. One common method involves the condensation of tert-butylamine with a pyrrole-3-carboxaldehyde under acidic conditions, followed by reduction to yield the desired amine. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like magnesium sulfate to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor systems, which provide better control over reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Chemistry: In organic chemistry, (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but lacking the pyrrole ring.
Pyrrole: The parent compound without the tert-butyl and methanamine substitutions.
(1-(tert-Butyl)-1H-pyrazol-5-yl)methanamine: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: (1-(tert-Butyl)-1H-pyrrol-3-yl)methanamine is unique due to its combination of a tert-butyl group and a pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and potential pharmaceuticals .
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
(1-tert-butylpyrrol-3-yl)methanamine |
InChI |
InChI=1S/C9H16N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,6,10H2,1-3H3 |
InChI Key |
PKDPUXULDFNIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















